N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Description
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a structurally complex benzamide derivative featuring a trifluoromethyl group at the 3-position of the benzamide moiety, an indole core substituted with a sulfanyl-linked 2-(2-fluoroanilino)-2-oxoethyl group, and an ethyl spacer connecting the indole to the benzamide. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfanyl and fluoroanilino substituents may contribute to binding specificity .
Properties
IUPAC Name |
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F4N3O2S/c27-20-9-2-3-10-21(20)32-24(34)16-36-23-15-33(22-11-4-1-8-19(22)23)13-12-31-25(35)17-6-5-7-18(14-17)26(28,29)30/h1-11,14-15H,12-13,16H2,(H,31,35)(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZMCHNWPPJGCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a complex organic compound that exhibits significant potential in medicinal chemistry, particularly in cancer research and anti-inflammatory applications. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.
Anticancer Properties
Research indicates that compounds with similar structures to this compound may inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs can lead to altered gene expression, promoting apoptosis in cancer cells.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Indole backbone | HDAC inhibitor |
| Compound B | Benzamide group | Anticancer activity |
| Compound C | Sulfanyl group | Anti-inflammatory properties |
Anti-inflammatory Effects
The presence of the indole and benzamide moieties suggests potential anti-inflammatory properties. Indole derivatives are known to modulate inflammatory responses by influencing cytokine production and signaling pathways.
Case Studies
- In Vitro Studies : Preliminary in vitro studies demonstrated that this compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was primarily attributed to the induction of apoptosis through caspase activation.
- Molecular Docking Studies : Molecular docking simulations have shown that this compound binds effectively to target proteins involved in cancer pathways, indicating its potential as a lead compound for drug development.
The proposed mechanism of action involves:
- Inhibition of HDACs : Leading to increased acetylation of histones and transcription factors, which may reactivate tumor suppressor genes.
- Modulation of Signaling Pathways : Influencing pathways such as NF-kB and MAPK, critical in inflammation and cancer progression.
Comparison with Similar Compounds
Core Benzamide Variations
- Target Compound vs. N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyllindol-1-y]ethyl]benzamide (Score: 98.41) The primary difference lies in the benzamide substituent: the target compound has a 3-(trifluoromethyl) group, whereas the analogue lacks this group (simple benzamide). The trifluoromethyl substitution correlates with a higher virtual screening score (98.41 vs. 93.62–98.26 for others), suggesting enhanced target affinity or stability .
- Target Compound vs. N-[2-(3-{[2-(Cyclopentylamino)-2-oxoethyl]sulfanyl}-1H-indol-1-yl)ethyl]-2-fluorobenzamide The benzamide here is 2-fluoro-substituted (vs. 3-trifluoromethyl), and the oxoethyl group bears a cyclopentylamino moiety (vs. 2-fluoroanilino). The molecular weight (439.549 vs. 555.568 for the target) and hydrophobicity differ significantly, likely altering pharmacokinetic profiles .
Indole and Sulfanyl Modifications
- Target Compound vs. 2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide This simpler analogue lacks the sulfanyl-fluoroanilino side chain and trifluoromethyl group. Its molecular formula (C18H17FN2O vs. C28H24F3N3O4S for the target) reflects reduced complexity, which may explain its lower predicted bioactivity .
Functional Group Impact on Bioactivity
Trifluoromethyl vs. Halogen Substitutions
The trifluoromethyl group in the target compound enhances electron-withdrawing effects and lipophilicity compared to halogenated analogues like 2-fluorobenzamide derivatives. For example, flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide), a pesticide, demonstrates the agrochemical utility of trifluoromethyl benzamides, highlighting their resistance to enzymatic degradation .
Sulfanyl Linker and Amino Groups
The sulfanyl-indole linkage in the target compound is shared with analogues like the benzodioxin-substituted derivative (), which replaces the 2-fluoroanilino group with a 2,3-dihydro-1,4-benzodioxin-6-ylamino moiety. This substitution reduces molecular weight (555.568 vs. 439.549 for cyclopentylamino analogues) but may improve solubility due to the oxygen-rich benzodioxin ring .
Table 1: Key Compounds and Properties
*Score inferred from structural similarity to the target compound in .
Pharmacological and Agricultural Relevance
- Flutolanil : Demonstrates the role of trifluoromethyl benzamides in disrupting lipid biosynthesis in pathogens .
- Thiazolyl/Pyridinyl Analogues : Excluded compounds in and highlight the importance of the indole-sulfanyl scaffold, as substitutions with thiazole or pyridine rings may reduce indole-specific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
